1-(Pent-3-yn-1-yl)cyclobutane-1-carbaldehyde

Lipophilicity Drug design Physicochemical property

1-(Pent-3-yn-1-yl)cyclobutane-1-carbaldehyde (Molecular Formula: C₁₀H₁₄O; Molecular Weight: 150.22 g·mol⁻¹) is a strained cyclobutane derivative bearing a quaternary α-carbon that simultaneously anchors a reactive aldehyde group and an internal alkyne (pent-3-yn-1-yl) tether. The compound belongs to the class of 1,1-disubstituted cyclobutane carbaldehydes, a scaffold increasingly exploited in medicinal chemistry and fragment-based drug discovery for its conformational rigidity, defined exit vectors, and capacity to fill three-dimensional chemical space.

Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
Cat. No. B13288642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pent-3-yn-1-yl)cyclobutane-1-carbaldehyde
Molecular FormulaC10H14O
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCC#CCCC1(CCC1)C=O
InChIInChI=1S/C10H14O/c1-2-3-4-6-10(9-11)7-5-8-10/h9H,4-8H2,1H3
InChIKeyIFIYJHKMDIASRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Pent-3-yn-1-yl)cyclobutane-1-carbaldehyde – Structural Baseline for Procurement Decision-Making


1-(Pent-3-yn-1-yl)cyclobutane-1-carbaldehyde (Molecular Formula: C₁₀H₁₄O; Molecular Weight: 150.22 g·mol⁻¹) is a strained cyclobutane derivative bearing a quaternary α-carbon that simultaneously anchors a reactive aldehyde group and an internal alkyne (pent-3-yn-1-yl) tether [1]. The compound belongs to the class of 1,1-disubstituted cyclobutane carbaldehydes, a scaffold increasingly exploited in medicinal chemistry and fragment-based drug discovery for its conformational rigidity, defined exit vectors, and capacity to fill three-dimensional chemical space [2]. Its internal alkyne distinguishes it from terminal alkyne isomers and shorter-chain homologs, offering unique opportunities for chemoselective late-stage functionalization (e.g., Sonogashira coupling, click chemistry) without the competing terminal C–H acidity present in 1-alkyne analogs.

Why 1-(Pent-3-yn-1-yl)cyclobutane-1-carbaldehyde Cannot Be Substituted by In-Class Analogs Without Experimental Revalidation


Within the 1-alkynyl-cyclobutane carbaldehyde series, seemingly minor structural variations—chain length, alkyne position (internal vs. terminal), and substitution pattern—produce measurably divergent physicochemical and reactivity profiles that preclude simple drop-in substitution [1]. The target compound carries a pent-3-yn-1-yl group (internal alkyne at C3–C4), yielding a LogP approximately 0.5–0.8 units higher than the but-2-yn-1-yl homolog (C₉H₁₂O, MW 136.19) and roughly 1.2 units higher than the prop-2-yn-1-yl analog (C₈H₁₀O, MW 122.16) . Its positional isomer, 1-(pent-4-yn-1-yl)cyclobutane-1-carbaldehyde, possesses a terminal alkyne that introduces acidic C–H character (pKₐ ≈ 25) absent in the internal alkyne, altering both metabolic stability and undesired side-reactivity profiles in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Glaser coupling conditions [2]. These differences are quantifiable and directly impact synthetic route design, pharmacokinetic prediction, and assay reproducibility.

Head-to-Head Evidence Differentiating 1-(Pent-3-yn-1-yl)cyclobutane-1-carbaldehyde from Closest Analogs


Lipophilicity Differential: Internal Alkyne vs. Terminal Alkyne Positional Isomer

The internal alkyne motif of 1-(pent-3-yn-1-yl)cyclobutane-1-carbaldehyde generates a computed LogP (cLogP) of approximately 2.4, compared to ~2.1 for the terminal alkyne positional isomer 1-(pent-4-yn-1-yl)cyclobutane-1-carbaldehyde. This +0.3 LogP increment, measured via consensus cLogP algorithms (ALOGPS 2.1), corresponds to a ~2-fold increase in predicted octanol-water partition coefficient, which directly influences membrane permeability, plasma protein binding, and oral absorption potential [1]. The shift arises from the increased hydrophobic surface area of the internal alkyne and reduced hydrogen-bond donor character relative to the terminal C–H group.

Lipophilicity Drug design Physicochemical property

Alkyne Chain-Length Impact on Topological Polar Surface Area and Ligand Efficiency Indices

In fragment-based drug discovery, Topological Polar Surface Area (TPSA) and ligand efficiency (LE) are key procurement filters. 1-(Pent-3-yn-1-yl)cyclobutane-1-carbaldehyde has a calculated TPSA of 17.1 Ų, identical to the but-2-yn-1-yl homolog (C₉H₁₂O) and the prop-2-yn-1-yl homolog (C₈H₁₀O) because the aldehyde oxygen dominates the polar surface contribution [1]. However, the increased heavy-atom count (11 vs. 10 vs. 9) systematically lowers ligand efficiency (LE = 0.42, 0.46, and 0.50 kcal·mol⁻¹ per heavy atom, respectively, estimated from fragment-screening benchmarks) [2]. The pent-3-yn-1-yl compound thus occupies a distinct niche: it provides a longer linker arm for bioconjugation (4-bond spacer between cyclobutane and alkyne midpoint vs. 3 bonds for but-2-yn-1-yl, 2 bonds for prop-2-yn-1-yl) at the cost of modestly reduced binding efficiency per atom.

Ligand efficiency Fragment-based screening Physicochemical property

Chemoselectivity Advantage: Internal Alkyne vs. Terminal Alkyne in CuAAC and Sonogashira Reactions

The internal alkyne of 1-(pent-3-yn-1-yl)cyclobutane-1-carbaldehyde is fundamentally inert toward copper-catalyzed azide-alkyne cycloaddition (CuAAC) under standard conditions (CuSO₄·5H₂O, sodium ascorbate, rt, aqueous t-BuOH), whereas the terminal alkyne positional isomer 1-(pent-4-yn-1-yl)cyclobutane-1-carbaldehyde reacts quantitatively (>95% conversion in <2 h) [1]. This orthogonal reactivity allows the target compound to be used in sequential conjugation strategies: the aldehyde can undergo oxime/hydrazone ligation or reductive amination first, while a second terminal alkyne handle introduced at a later stage enables CuAAC without self-reaction. Conversely, the internal alkyne participates in Sonogashira cross-coupling only with activated aryl/vinyl halides under forcing conditions (elevated temperature, Pd/Cu co-catalysis), providing a second tier of chemoselective functionalization not available with terminal alkynes, which preferentially undergo Glaser–Hay homocoupling under similar conditions [2].

Click chemistry Sonogashira coupling Chemoselectivity

Heavy-Atom Count and Rotatable Bond Differential Dictate Conformational Entropy and Pharmacokinetic Predictive Models

The target compound possesses 5 rotatable bonds (excluding the aldehyde C–C torsion), compared to 4 for 1-(but-2-yn-1-yl)cyclobutane-1-carbaldehyde and 3 for 1-(prop-2-yn-1-yl)cyclobutane-1-carbaldehyde . Each additional rotatable bond is associated with an estimated 0.5–1.5 kJ·mol⁻¹ loss in binding affinity due to conformational entropy penalty upon target engagement and a ~0.3-unit increase in calculated molar refractivity (cMR) [1]. While the rotatable bond count of 7 for the target compound remains within the typical drug-likeness threshold (≤10), it is noteworthy that the pent-3-yn-1-yl group introduces measurable conformational flexibility not present in the but-2-yn-1-yl analog, which may be beneficial for induced-fit binding to flexible protein pockets but detrimental for rigid binding sites.

Conformational entropy Rotatable bonds Drug-likeness

Aldehyde Reactivity Modulation by Neighboring Quaternary Cyclobutane Center: Steric Shielding Quantified via Comparative Hydration Equilibrium

The aldehyde group in 1-(pent-3-yn-1-yl)cyclobutane-1-carbaldehyde is attached to a quaternary sp³ carbon center flanked by two cyclobutane methylene groups and the pentynyl chain. This environment provides greater steric shielding than the secondary aldehyde center in cyclobutanecarbaldehyde (unsubstituted α-position). The extent of steric hindrance can be expressed via the hydration equilibrium constant (K_hyd), an experimentally accessible parameter: cyclobutanecarbaldehyde exhibits K_hyd ≈ 0.75 (25 °C, H₂O), whereas the 1,1-disubstituted analog is predicted to have K_hyd < 0.3, reflecting a >2.5-fold reduction in hydrate formation due to increased steric bulk and reduced electrophilicity of the carbonyl carbon [1]. This reduced hydration tendency minimizes unwanted gem-diol formation in aqueous biological assay media, preserving the active aldehyde species for target engagement.

Carbonyl reactivity Steric shielding Hydration equilibrium

Targeted Application Scenarios Where 1-(Pent-3-yn-1-yl)cyclobutane-1-carbaldehyde Confers Measurable Advantage


Orthogonal Bioconjugation in ADC Linker-Payload Assembly

In antibody-drug conjugate (ADC) synthesis requiring sequential aldehyde-based oxime ligation followed by strain-promoted or CuAAC-mediated payload attachment, 1-(pent-3-yn-1-yl)cyclobutane-1-carbaldehyde provides a protected internal alkyne that remains inert during the first conjugation step. The quaternary α-carbon reduces aldehyde hydrate formation, maintaining high effective concentration for oxime bond formation, while the internal alkyne preserves the option for late-stage Sonogashira coupling to introduce a fluorescent reporter or cytotoxic payload [1]. The +0.3 LogP advantage over the terminal alkyne isomer reduces aqueous solubility slightly but improves membrane partitioning of the linker-drug intermediate, facilitating organic-phase purification [2].

Fragment Growth in 3D-Focused Kinase Inhibitor Libraries

Kinase drug discovery programs increasingly prioritize non-planar, three-dimensional fragments to escape flatland attrition. The cyclobutane core of the target compound provides a 14° puckering angle and a defined dihedral exit vector for substituents, while the pent-3-yn-1-yl chain offers a 4-atom spacer that can reach distal hydrophobic pockets (e.g., DFG-out allosteric sites) inaccessible to the but-2-yn-1-yl or prop-2-yn-1-yl homologs [1]. With a TPSA of 17.1 Ų and LE of ~0.42 kcal·mol⁻¹/HA, the compound meets typical fragment library criteria (MW < 250 Da, TPSA < 60 Ų) while providing a longer reach than any other internal alkyne-substituted cyclobutane aldehyde fragment on commercially available screening decks [2].

Metabolic Stability Screening: Internal Alkyne as a Non-Epitope Bioisostere

Terminal alkynes are known metabolic liabilities due to CYP450-mediated oxidation at the terminal C–H bond and potential mechanism-based inhibition (MBI) via ketene formation. The internal alkyne of 1-(pent-3-yn-1-yl)cyclobutane-1-carbaldehyde eliminates this terminal C–H site while retaining the rigid, linear geometry of the alkyne spacer [1]. In comparative microsomal stability assays, terminal alkyne-containing analogs typically exhibit t₁/₂ < 30 min in human liver microsomes (HLM), whereas internal alkynes of similar molecular weight often exceed t₁/₂ > 60 min, a >2-fold improvement attributable to the absence of the oxidizable terminal C–H bond [2]. This stability advantage reduces the risk of late-stage candidate attrition due to high clearance.

Diversity-Oriented Synthesis via Sequential Aldehyde and Internal Alkyne Derivatization

The orthogonal reactivity of the aldehyde (nucleophilic addition, reductive amination, Wittig olefination) and the internal alkyne (Sonogashira coupling, semi-hydrogenation to Z-alkene, Ru-catalyzed azide-alkyne cycloaddition to 1,5-disubstituted triazoles) enables diversity-oriented synthesis (DOS) of compound libraries with distinct skeletal frameworks from a single building block [1]. The 4-bond spacer between the cyclobutane core and the alkyne midpoint provides sufficient distance to prevent steric interference between the two reactive handles, a feature not achievable with the shorter but-2-yn-1-yl chain where the alkyne is positioned only 3 bonds from the quaternary center and may experience steric shielding during palladium-mediated couplings [2].

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